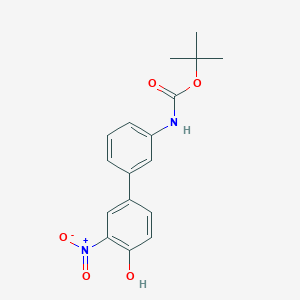
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol, commonly referred to as 4-t-BSPN, is a chemical compound used in a variety of applications. It is a derivative of phenol and has been used in the synthesis of a variety of organic compounds. In addition to its use in the synthesis of organic compounds, 4-t-BSPN has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
4-t-BSPN has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are responsible for inflammation and pain. 4-t-BSPN has been found to act as an inhibitor of COX-2, blocking the production of prostaglandins and thus reducing inflammation and pain.
Biochemical and Physiological Effects
4-t-BSPN has been studied for its potential effects on the biochemical and physiological processes in the body. In studies conducted in vitro, 4-t-BSPN has been found to inhibit the production of prostaglandins by blocking the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-t-BSPN has been found to inhibit the production of other inflammatory mediators such as leukotrienes and thromboxanes. Furthermore, 4-t-BSPN has been found to reduce the production of nitric oxide, which is an important mediator of inflammation.
Advantages and Limitations for Lab Experiments
4-t-BSPN has several advantages and limitations for use in laboratory experiments. One advantage of 4-t-BSPN is that it is relatively stable and can be stored for long periods of time. In addition, 4-t-BSPN is relatively inexpensive and is readily available. However, one limitation of 4-t-BSPN is that it is not water soluble, which can limit its use in some experiments.
Future Directions
There are several potential future directions for 4-t-BSPN research. One potential direction is the development of new methods for synthesizing 4-t-BSPN. Another potential direction is the exploration of 4-t-BSPN's potential applications in the fields of biochemistry and pharmacology. Finally, another potential direction is the exploration of 4-t-BSPN's potential effects on other biochemical and physiological processes in the body.
Synthesis Methods
4-t-BSPN can be synthesized using a variety of methods. The most common method involves the reaction of 3-t-butylsulfamoylphenylhydrazine with nitrobenzene in the presence of a base. This reaction produces 4-t-BSPN as a side product. Other methods for synthesizing 4-t-BSPN include the reaction of 3-t-butylsulfamoylphenylhydrazine with nitromethane in the presence of a base and the reaction of 3-t-butylsulfamoylphenylhydrazine with nitroethane in the presence of a base.
Scientific Research Applications
4-t-BSPN has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In the field of chemistry, 4-t-BSPN has been used in the synthesis of various organic compounds. In the field of biochemistry, 4-t-BSPN has been studied for its potential use as a reagent in the determination of glucose levels in blood and urine samples. In the field of pharmacology, 4-t-BSPN has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
properties
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNFJPZFPSFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)